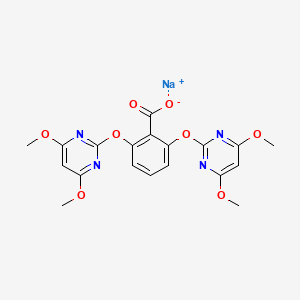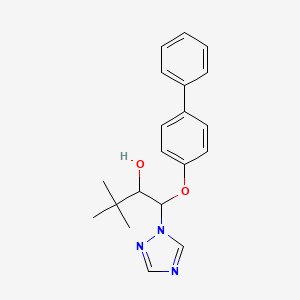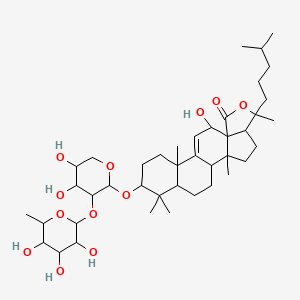
Arofylline
Descripción general
Descripción
Arofyllina, también conocida por su nombre IUPAC 3-(4-Clorofenil)-1-propil-7H-purina-2,6-diona, es un inhibidor de la fosfodiesterasa. Es principalmente reconocida por su papel en la inhibición de la fosfodiesterasa-4 (PDE4), una enzima que descompone el monofosfato cíclico de adenosina (cAMP) en las células . Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades del sistema respiratorio e inmunitario .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de Arofyllina típicamente involucra la reacción de cloruro de 4-clorobenzoílo con 1-propilxantina bajo condiciones específicas. La reacción se lleva a cabo en presencia de una base, como el hidróxido de sodio, y un solvente orgánico como la dimetilformamida (DMF). La mezcla de reacción se calienta para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de Arofyllina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores automatizados y sistemas de flujo continuo para asegurar una calidad y rendimiento consistentes. Las condiciones de reacción se optimizan para maximizar la eficiencia de la síntesis mientras se minimiza la producción de subproductos .
Análisis De Reacciones Químicas
Tipos de Reacciones
Arofyllina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Arofyllina puede oxidarse para formar varios derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en Arofyllina.
Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleófilas, son comunes con Arofyllina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Se emplean reactivos nucleófilos como el metóxido de sodio y el terc-butóxido de potasio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desclorados .
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto modelo para estudiar la inhibición de la fosfodiesterasa.
Biología: Investigado por sus efectos en las vías de señalización celular que involucran cAMP.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos que se dirigen a PDE4.
Mecanismo De Acción
Arofyllina ejerce sus efectos inhibiendo la enzima fosfodiesterasa-4 (PDE4). Esta inhibición previene la descomposición del monofosfato cíclico de adenosina (cAMP), lo que lleva a niveles elevados de cAMP dentro de las células. Los niveles elevados de cAMP dan como resultado la relajación de las células del músculo liso, la reducción de la inflamación y la modulación de las respuestas inmunitarias . Los principales objetivos moleculares de Arofyllina son las enzimas PDE4, que están involucradas en varias vías de señalización relacionadas con la inflamación y la regulación inmunitaria .
Comparación Con Compuestos Similares
Arofyllina se compara a menudo con otros inhibidores de PDE4, como:
Roflumilast: Otro inhibidor de PDE4 utilizado en el tratamiento de la EPOC.
Teofilina: Un inhibidor de la fosfodiesterasa no selectivo con aplicaciones más amplias en enfermedades respiratorias.
Cilomilast: Un inhibidor de PDE4 que se ha estudiado por su potencial en el tratamiento de enfermedades inflamatorias
Arofyllina es única en su inhibición selectiva de PDE4, lo que la convierte en un candidato prometedor para terapias dirigidas con potencialmente menos efectos secundarios en comparación con los inhibidores no selectivos como la teofilina .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-propyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c1-2-7-18-13(20)11-12(17-8-16-11)19(14(18)21)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLDPJNRVMCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=CN2)N(C1=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159696 | |
| Record name | Arofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
136145-07-8 | |
| Record name | Arofylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136145-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arofylline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136145078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AROFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87L38AY71R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














